N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide
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Description
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide is a useful research compound. Its molecular formula is C17H21ClN4O3 and its molecular weight is 364.83. The purity is usually 95%.
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Scientific Research Applications
Histamine H4 Receptor Ligands A study explored the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). The research focused on optimizing the potency of these compounds, resulting in a compound with significant in vitro potency and anti-inflammatory activity in an animal model, suggesting potential applications of these derivatives in pain management and anti-inflammatory treatments (Altenbach et al., 2008).
Fused Thiazolo[3,2-a]pyrimidinones Another study involved the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks. This research highlighted a synthetic route that allows the creation of novel ring structures, potentially contributing to the development of new pharmacologically active compounds (Janardhan et al., 2014).
Antimicrobial Activity A study on the synthesis, characterization, and evaluation of novel heterocyclic compounds with a sulphamido moiety showed low antibacterial and antitumor activity. This research contributes to the ongoing search for new antimicrobial and anticancer agents (Nunna et al., 2014).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors Research into classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates demonstrated potent dual inhibition of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These findings underscore the therapeutic potential of these compounds in cancer treatment by targeting key enzymes involved in nucleotide biosynthesis (Gangjee et al., 2008).
Properties
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-butyl-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3/c1-2-3-9-21(13(23)10-18)14-15(19)22(17(25)20-16(14)24)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11,19H2,1H3,(H,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQISZJHCPPNSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.